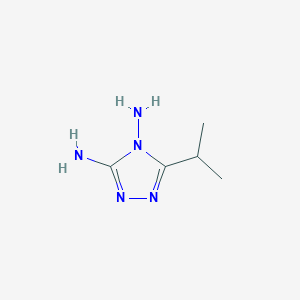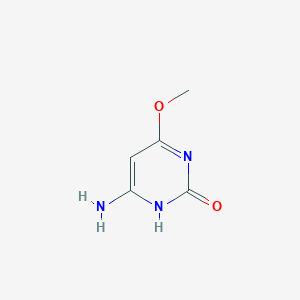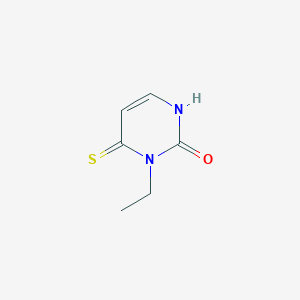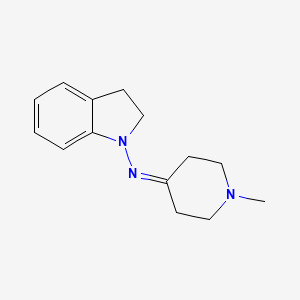
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine: is a heterocyclic compound that features both an indole and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method involves the condensation of 1-methylpiperidine-4-carbaldehyde with indoline-1-amine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can bind to and inhibit specific enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
- N-(1-Methylpiperidin-4-ylidene)hydroxylamine
- 4-Amino-1-methylpiperidine
- Indole derivatives
Comparison: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine is unique due to its dual-ring structure, which combines the properties of both indole and piperidine rings. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one of these rings.
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-(2,3-dihydroindol-1-yl)-1-methylpiperidin-4-imine |
InChI |
InChI=1S/C14H19N3/c1-16-9-7-13(8-10-16)15-17-11-6-12-4-2-3-5-14(12)17/h2-5H,6-11H2,1H3 |
Clave InChI |
XWOOZRYCGVHOHO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=NN2CCC3=CC=CC=C32)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
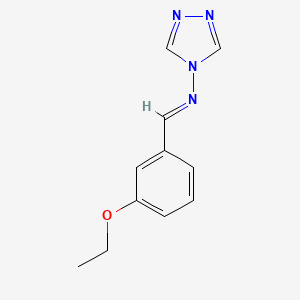
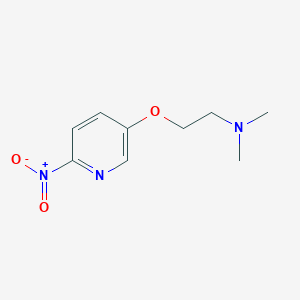
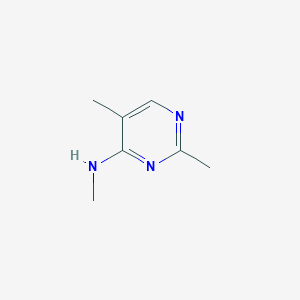
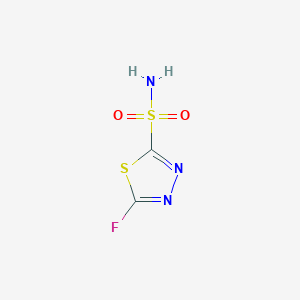
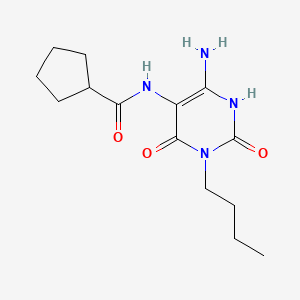
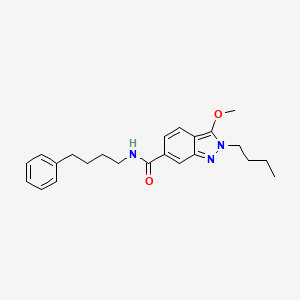
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)

